molecular formula C20H24N6O2S B6453369 5,6-dimethyl-7-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2549052-65-3

5,6-dimethyl-7-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6453369
CAS No.: 2549052-65-3
M. Wt: 412.5 g/mol
InChI Key: FWEUCVWKBGGWIY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core. Key structural elements include:

  • 5,6-dimethyl substituents: These methyl groups likely enhance lipophilicity and influence steric interactions in biological systems.

Properties

IUPAC Name

7-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-14-15(2)23-20-21-13-22-26(20)19(14)24-8-17-10-25(11-18(17)9-24)29(27,28)12-16-6-4-3-5-7-16/h3-7,13,17-18H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEUCVWKBGGWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Pyrazolo[1,5-c]pyrimidine Derivatives
  • Core Structure: Pyrazolo[1,5-c]pyrimidine (, compounds 1–11) vs. triazolo[1,5-a]pyrimidine (target compound).
  • Substituents :
    • compounds feature acetyl, bromo, or nitro groups at the 6-position, while the target compound has a bulky sulfonyl-pyrrolo-pyrrole group at the 7-position.
    • The sulfonyl group in the target compound may improve solubility and metabolic stability compared to halogenated or acetylated derivatives .
Quinazoline-Pyrazole Hybrids
  • Core Structure : Quinazoline-pyrazole hybrids () vs. triazolo-pyrimidine (target compound).
    • Quinazoline derivatives often exhibit antimicrobial activity, as seen in , where hydrazone-linked compounds showed inhibition against Fusarium graminearum and Valsa mali .
    • The target compound’s triazolo-pyrimidine core and sulfonyl group may offer distinct binding modes compared to quinazoline-based systems.

Functional and Pharmacological Implications

Feature Target Compound Pyrazolo[1,5-c]pyrimidine () Quinazoline-Pyrazole ()
Core Structure Triazolo[1,5-a]pyrimidine Pyrazolo[1,5-c]pyrimidine Quinazoline + pyrazole
Key Substituents 7-sulfonyl-pyrrolo-pyrrole 6-acetyl/bromo/nitro Aldehyde hydrazones
Lipophilicity High (dimethyl + sulfonyl) Moderate (halogens/acetyl) Variable (depends on R-group)
Potential Activity Hypothetical kinase inhibition Undisclosed Antimicrobial
Metabolic Stability Likely enhanced (sulfonyl) Moderate Unreported

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